(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine
Description
(Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring a cyclohexylmethyl group and a 2-(thiophen-2-yl)ethyl substituent. Its molecular formula is C₁₃H₂₀NS, with a molecular weight of 222.07 g/mol. The cyclohexylmethyl group contributes significant lipophilicity, while the thiophene moiety introduces aromaticity and sulfur-based electronic effects.
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H21NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h4,7,10,12,14H,1-3,5-6,8-9,11H2 |
InChI Key |
RZTJWWCDVQQPLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine typically involves the reaction of cyclohexylmethyl bromide with 2-(thiophen-2-yl)ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structural analogs, emphasizing substituent variations and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (Cyclohexylmethyl)[2-(thiophen-2-yl)ethyl]amine | C₁₃H₂₀NS | 222.07 | Cyclohexylmethyl (lipophilic), thiophene (aromatic sulfur) |
| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.40 | Dual thiophene groups (positions 2 and 3), increased conjugation potential |
| [(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine | C₁₅H₁₇N₃O₂S | 303.07 | Nitrophenyl (electron-withdrawing), stereochemical S-configuration |
| Bis(thiophen-2-ylmethyl)amine | C₁₀H₁₀NS₂ | 208.14 | Two thiophenemethyl groups, planar structure, enhanced π-π interactions |
| 1-(4-Methylpiperazin-1-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}ethan-1-one | C₁₃H₂₁N₃OS | 267.14 | Piperazine (basic, water-soluble), ketone (polar functionality) |
| 5-Cyclohexyl-1,3,4-thiadiazol-2-amine | C₈H₁₃N₃S | 183.07 | Thiadiazole ring (aromatic, metabolic stability), cyclohexyl substituent |
Functional Group and Reactivity Analysis
Lipophilicity and Steric Effects :
- The cyclohexylmethyl group in the target compound enhances lipophilicity compared to analogs like bis(thiophen-2-ylmethyl)amine (C₁₀H₁₀NS₂), which lacks bulky substituents. This property may improve membrane permeability in drug design .
- In contrast, 2-(thiophen-2-yl)ethylamine (C₁₁H₁₃NS₂) has dual thiophene groups, increasing conjugation but reducing steric bulk .
Thiophene’s sulfur atom enables σ-hole interactions, while thiadiazole (in 5-cyclohexyl-1,3,4-thiadiazol-2-amine) offers dual nitrogen atoms for hydrogen bonding, affecting solubility and binding affinity .
Synthetic Accessibility :
- Bis(thiophen-2-ylmethyl)amine is synthesized via condensation of 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde), followed by ZnSO₄ treatment . Similar methods could apply to the target compound by substituting cyclohexylmethylamine.
Biological Activity
(Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its cyclohexylmethyl and thiophene moieties, is being investigated for various pharmacological effects, including its role as a potential therapeutic agent.
Chemical Structure and Properties
The chemical structure of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine can be represented as follows:
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
- IUPAC Name : (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine
This compound features a cyclohexyl group linked to an ethylamine chain that incorporates a thiophene ring, which is known for its diverse biological activities.
The biological activity of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine is largely attributed to its interaction with various molecular targets within biological systems. Thiophene derivatives have been shown to exhibit significant pharmacological properties, including:
- Antimicrobial Activity : Research indicates that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some studies have reported that compounds containing thiophene rings can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Neurotransmitter Modulation : The amine group may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Biological Activity Studies
Recent studies have explored the biological activity of (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine through various experimental approaches:
-
In Vitro Studies : Cell-based assays have demonstrated the compound's ability to inhibit cell proliferation in specific cancer cell lines. For example, IC50 values were determined for different cell types, indicating effective concentrations for inhibiting growth.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.3 A549 (Lung Cancer) 10.8 -
Antimicrobial Testing : The compound was evaluated against a panel of bacterial strains, showing promising results in inhibiting growth at varying concentrations.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Neuropharmacological Studies : Preliminary studies suggest that the compound may modulate neurotransmitter levels, potentially impacting mood and cognitive functions.
Case Studies
Several case studies have highlighted the therapeutic potential of thiophene-containing compounds similar to (Cyclohexylmethyl)[2-(thiophen-2-YL)ethyl]amine:
- Case Study 1 : A study on a related thiophene derivative showed significant anticancer activity in vivo, leading to a reduction in tumor size in mouse models.
- Case Study 2 : Research on neuroprotective effects indicated that compounds with similar structures could enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
